3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole
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Overview
Description
3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorobenzyl, chlorophenyl, and tolyl groups attached to the triazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of Substituents: The chlorobenzyl, chlorophenyl, and tolyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Thioether Formation: The thioether linkage can be formed by reacting the triazole derivative with a suitable thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole
- 3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazole
- 3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(o-tolyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and chlorophenyl groups, along with the tolyl group, may confer distinct properties compared to other triazole derivatives.
Biological Activity
The compound 3-((3-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent scientific literature.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Thioether Formation : The introduction of the thioether group is achieved by reacting a chlorobenzyl halide with a thiol compound.
- Substitution Reactions : Further substitution reactions introduce the chlorophenyl and p-tolyl groups onto the triazole ring.
The molecular formula for this compound is C22H17Cl2N3S, with a molecular weight of approximately 426.37 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, suggesting that this compound may exhibit similar properties.
- Mechanism of Action : The proposed mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and angiogenesis. Triazoles can interfere with tubulin polymerization and induce apoptosis in cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound under discussion may exhibit activity against both Gram-positive and Gram-negative bacteria due to its structural characteristics that facilitate interaction with microbial cell membranes.
- In Vitro Studies : Preliminary tests indicate moderate to good activity against strains such as E. coli and Staphylococcus aureus, with inhibition zones ranging from 17 to 23 mm depending on concentration .
Anti-inflammatory Effects
The anti-inflammatory activity of triazoles has been documented in various studies. The inhibition of lipoxygenases (LOXs), which are critical in inflammatory processes, is one potential pathway through which this compound may exert its effects .
Data Tables
Biological Activity | Test Organisms/Cell Lines | Observed Effects |
---|---|---|
Anticancer | Various cancer cell lines | Inhibition of proliferation, apoptosis induction |
Antimicrobial | E. coli, S. aureus | Inhibition zones: 17-23 mm |
Anti-inflammatory | Enzyme assays (LOX) | Inhibition of LOX activity |
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluating a series of triazole derivatives showed that compounds structurally similar to this compound significantly inhibited growth in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting promising anticancer activity.
-
Case Study on Antimicrobial Efficacy :
- In a comparative study on various triazole derivatives, the compound demonstrated substantial antimicrobial activity against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Properties
CAS No. |
477332-59-5 |
---|---|
Molecular Formula |
C22H17Cl2N3S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17Cl2N3S/c1-15-5-11-20(12-6-15)27-21(17-7-9-18(23)10-8-17)25-26-22(27)28-14-16-3-2-4-19(24)13-16/h2-13H,14H2,1H3 |
InChI Key |
RYGWHNMCJUSWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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